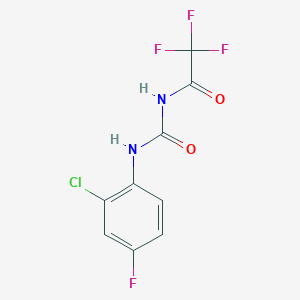![molecular formula C18H18N4O5S2 B284250 N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide, also known as MOTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MOTA belongs to the class of thiazole-based sulfonamide derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and bacterial growth. This compound has also been found to improve liver function and reduce the risk of liver damage caused by certain drugs and toxins.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has been studied extensively, and its properties and potential applications are well documented. One limitation is that this compound has not been extensively studied in human trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide. One direction is to further investigate its potential applications in medicine, particularly in the development of new drugs for the treatment of inflammatory and infectious diseases. Another direction is to study its potential applications in biotechnology, particularly in the synthesis of metal complexes with catalytic properties. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials and eventual approval as a drug.
合成方法
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde with thiourea to form 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, which is then reacted with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. The latter compound is then reacted with 4-amino-2-(4-sulfamoylanilino)-1,3-thiazole-5-carboxylic acid to form this compound.
科学研究应用
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been studied extensively for its potential applications in various fields, including medicine and biotechnology. In medicine, this compound has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In biotechnology, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and other fields.
属性
分子式 |
C18H18N4O5S2 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H18N4O5S2/c1-27-13-6-2-11(3-7-13)20-16(23)10-15-17(24)22-18(28-15)21-12-4-8-14(9-5-12)29(19,25)26/h2-9,15H,10H2,1H3,(H,20,23)(H2,19,25,26)(H,21,22,24) |
InChI 键 |
JYUISKHQRPNLNU-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)









![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)



